2-(4-Methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(4-Methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a nitrophenyl group, which is known for its electron-withdrawing properties, and a methyl group that contributes to its overall chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with various molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The compound’s overall activity is influenced by its ability to undergo redox reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenyl N-(4-Methyl-3-nitrophenyl)carbamate: Similar in structure but contains a carbamate group instead of a thiazolidine ring.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group, which makes it more reactive towards nucleophiles.
Uniqueness
2-(4-Methyl-3-nitrophenyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-8-3-4-9(7-10(8)12(13)14)11-5-2-6-17(11,15)16/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHIYTDGQKQGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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